N-(1-naphthyl)-N-(9-phenylcarbazol-3-yl)amine
Description
Properties
IUPAC Name |
N-naphthalen-1-yl-9-phenylcarbazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2/c1-2-11-22(12-3-1)30-27-16-7-6-14-24(27)25-19-21(17-18-28(25)30)29-26-15-8-10-20-9-4-5-13-23(20)26/h1-19,29H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJHBLBNMJIXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)NC4=CC=CC5=CC=CC=C54)C6=CC=CC=C62 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731069 | |
| Record name | N-(Naphthalen-1-yl)-9-phenyl-9H-carbazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894791-44-7 | |
| Record name | N-(Naphthalen-1-yl)-9-phenyl-9H-carbazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 1 Naphthyl N 9 Phenylcarbazol 3 Yl Amine
Strategic Approaches for Constructing the N-Arylcarbazole Core
The formation of the N-arylcarbazole core is a critical step in the synthesis of the target molecule. This is typically achieved through N-arylation reactions, with palladium-catalyzed cross-coupling methods being particularly prominent.
N-arylation of the carbazole (B46965) nitrogen is a fundamental transformation in the synthesis of N-arylcarbazoles. researchgate.netresearchgate.net This can be achieved through various methods, including the Ullmann condensation, which traditionally uses copper catalysts. researchgate.net However, modern approaches often favor palladium-catalyzed reactions due to their milder conditions and broader substrate scope. These reactions involve the coupling of a carbazole with an aryl halide or a related electrophile. researchgate.netresearchgate.net The efficiency of these reactions can be influenced by factors such as the choice of catalyst, ligand, base, and solvent. researchgate.net
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen and carbon-carbon bonds, making them highly suitable for constructing complex molecules like N-(1-naphthyl)-N-(9-phenylcarbazol-3-yl)amine. nih.gov
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides and amines, and it has been extensively applied to the N-arylation of carbazoles. nih.govwikipedia.orgnih.gov This reaction typically employs a palladium catalyst in conjunction with a phosphine (B1218219) ligand and a base. nih.gov The choice of ligand is crucial for the reaction's success, with sterically hindered and electron-rich phosphines often providing the best results. nih.govacs.orgresearchgate.net The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylcarbazole and regenerate the catalyst. nih.govwikipedia.org
The Suzuki coupling , another cornerstone of palladium catalysis, is primarily used for forming carbon-carbon bonds between an organoboron compound and an organohalide. wikipedia.org While not directly forming the C-N bond of the carbazole, the Suzuki reaction is invaluable for synthesizing substituted carbazole precursors. nih.govrsc.orgderpharmachemica.comresearchgate.net For instance, it can be used to introduce the phenyl group at the 9-position of the carbazole ring by coupling a 9-halocarbazole with phenylboronic acid. derpharmachemica.com A tandem approach combining a Suzuki cross-coupling with a subsequent intramolecular amination (SNAr) has also been reported for the synthesis of functionalized carbazoles. nih.gov
| Reaction | Catalyst System | Key Bond Formed | Typical Substrates | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base | C-N | Aryl halides, carbazole | nih.govwikipedia.org |
| Suzuki Coupling | Pd catalyst, base | C-C | Organoboron compounds, organohalides | wikipedia.org |
Integration of Naphthyl and Phenyl Moieties via Amine Linkage
Once the 9-phenylcarbazole (B72232) core is established, the next crucial step is the introduction of the 1-naphthyl group via an amine linkage at the 3-position of the carbazole. This is typically achieved through another C-N cross-coupling reaction, often a Buchwald-Hartwig amination. In this case, 3-amino-9-phenylcarbazole would be coupled with 1-bromonaphthalene (B1665260) or a similar naphthyl halide. google.comresearchgate.netgoogle.com The reaction conditions, including the choice of palladium catalyst, ligand, and base, would need to be optimized to ensure high yields and prevent side reactions.
Alternatively, the synthesis could proceed by first coupling 3-aminocarbazole with 1-bromonaphthalene and then arylating the nitrogen of the resulting N-(1-naphthyl)carbazol-3-amine with an appropriate phenylating agent. The specific synthetic route chosen would depend on the availability of starting materials and the relative reactivity of the different positions on the carbazole nucleus.
Exploration of Novel Synthetic Pathways and Process Optimization
The ongoing demand for efficient and sustainable chemical processes drives research into novel synthetic methodologies and the optimization of existing ones.
Mechanochemical synthesis, which involves using mechanical force to induce chemical reactions, offers a green alternative to traditional solvent-based methods. nih.govrsc.org Ball milling, a common mechanochemical technique, has been successfully employed for the synthesis of carbazole derivatives. nih.gov This solvent-free approach can lead to higher yields, shorter reaction times, and reduced waste generation. nih.gov The application of mechanochemistry to the synthesis of this compound could offer significant advantages in terms of environmental impact and process efficiency.
Advanced Purification and Isolation Protocols for Research Purity
Achieving research-grade purity of this compound is paramount for its successful application in high-performance electronic devices, where even trace impurities can significantly degrade performance and longevity. The purification of this and structurally similar triarylamine and carbazole derivatives typically involves a multi-step approach combining several advanced techniques. These methods are designed to remove unreacted starting materials, catalysts, and side-products from the crude material obtained after synthesis. The most common and effective protocols include column chromatography, recrystallization, and thermal sublimation, often used in sequence to attain the highest possible purity.
Column Chromatography
Column chromatography is a fundamental technique for the initial purification of crude this compound. Silica (B1680970) gel is the most frequently employed stationary phase for this class of compounds. The choice of eluent (mobile phase) is critical for achieving good separation. A common strategy involves using a non-polar solvent system, such as a mixture of n-hexane and dichloromethane (B109758) or hexane (B92381) and ethyl acetate. mdpi.comgoogle.com The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product. For amine-containing compounds, which can interact strongly with the acidic silica gel, tailing of the product band and reduced separation efficiency can be problematic. To mitigate these effects, a small amount of a basic modifier, such as triethylamine, may be added to the eluent system.
A typical column chromatography procedure for a compound analogous to this compound is detailed in the table below.
Table 1: Representative Column Chromatography Parameters for Purification
| Parameter | Details |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System | Gradient of n-hexane/dichloromethane |
| Initial Eluent | 100% n-hexane |
| Final Eluent | n-hexane/dichloromethane (1:1 v/v) |
| Loading Technique | Dry loading on silica gel |
| Monitoring | Thin Layer Chromatography (TLC) |
Recrystallization
Following column chromatography, recrystallization is often employed to further enhance the purity of this compound. This technique relies on the principle that the solubility of the compound and its impurities varies differently with temperature in a given solvent. The selection of an appropriate solvent is crucial; the ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities should be either highly soluble or insoluble at all temperatures. For carbazole derivatives, ethanol (B145695) is a commonly used recrystallization solvent. researchgate.netmdpi.com The process involves dissolving the partially purified compound in a minimal amount of hot solvent, followed by slow cooling to induce the formation of high-purity crystals.
The effectiveness of recrystallization can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and melting point analysis. A sharp melting point range is indicative of high purity.
Table 2: Illustrative Recrystallization Protocol and Purity Enhancement
| Step | Description | Purity (Illustrative) |
| 1. Solvent Selection | Ethanol | - |
| 2. Dissolution | Dissolve compound in hot ethanol. | 98.5% (post-chromatography) |
| 3. Cooling | Allow to cool slowly to room temperature, then in an ice bath. | - |
| 4. Filtration | Collect crystals by vacuum filtration. | - |
| 5. Washing & Drying | Wash with cold ethanol and dry under vacuum. | >99.5% (after recrystallization) |
Thermal Sublimation
For applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), achieving ultra-high purity is essential. Thermal sublimation under high vacuum is the gold standard for the final purification step of hole transport materials like this compound. sci-hub.se This process involves heating the material in a vacuum chamber, causing it to sublime (transition directly from solid to gas). The gaseous compound then travels along a temperature gradient and re-deposits as a highly purified solid in a cooler zone, leaving non-volatile impurities behind. This technique is highly effective at removing residual solvents, inorganic salts, and other organic impurities with different sublimation temperatures. The final product is typically a fine, crystalline powder with a purity often exceeding 99.9%.
Table 3: Typical Conditions for Thermal Sublimation Purification
| Parameter | Condition |
| Pressure | < 5 x 10-5 Torr |
| Sublimation Temperature | 250-350 °C (material dependent) |
| Collection Zone Temperature | 150-250 °C |
| Number of Cycles | 1-3 |
| Expected Purity | >99.9% |
The combination of these advanced purification protocols—column chromatography for bulk impurity removal, recrystallization for further refinement, and thermal sublimation for achieving the highest research-grade purity—is indispensable for the preparation of this compound suitable for demanding research and technological applications.
Advanced Characterization of Electronic Structure and Energetics in N 1 Naphthyl N 9 Phenylcarbazol 3 Yl Amine Systems
Computational Quantum Chemistry for Molecular Orbitals
Computational quantum chemistry serves as a powerful tool for predicting the electronic structure and properties of molecules like N-(1-naphthyl)-N-(9-phenylcarbazol-3-yl)amine. These methods allow for the calculation of molecular orbital energies and the characterization of electronic transitions.
Density Functional Theory (DFT) for Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. By applying functionals such as B3LYP with a specific basis set (e.g., 6-31G(d,p)), the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. nih.gov The HOMO energy level is an indicator of the electron-donating capability of a molecule, while the LUMO energy level relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap generally suggests higher reactivity. nih.gov For related carbazole (B46965) and naphthyl-containing compounds, these calculations are routinely performed to understand their potential in electronic applications. However, specific calculated HOMO and LUMO energy values for this compound are not documented in the available literature.
Interactive Data Table: Illustrative DFT Parameters (Hypothetical) This table is for illustrative purposes only, as specific data for the target compound was not found.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. scirp.org This method is crucial for predicting absorption and emission spectra by calculating vertical excitation energies and oscillator strengths. researchgate.net TD-DFT allows for the characterization of electronic transitions, such as identifying them as local excitations (LE) or charge-transfer (CT) states. This information is vital for designing materials for applications like organic light-emitting diodes (OLEDs). While TD-DFT is a standard method for analyzing compounds with carbazole and naphthyl moieties, specific excited-state calculations for this compound have not been reported.
Assessment of Singlet and Triplet Exciton (B1674681) Energies (E_S and E_T)
The energies of the lowest singlet (E_S) and triplet (E_T) excited states are fundamental properties for optoelectronic materials. The singlet-triplet energy gap (ΔE_ST = E_S - E_T) is particularly important. Materials with a small ΔE_ST are candidates for thermally activated delayed fluorescence (TADF). Computational methods, including TD-DFT, are employed to predict E_S and E_T. nih.gov For various carbazole derivatives, these energies have been studied to assess their potential in OLED applications, but specific values for this compound are not available. researchgate.net
Electrochemical Analysis of Redox Potentials
Electrochemical methods provide experimental data on the redox behavior of molecules, which is essential for understanding their charge transport properties and stability in electronic devices.
Cyclic Voltammetry for Oxidation and Reduction Processes
Cyclic voltammetry (CV) is a primary technique used to investigate the redox properties of chemical compounds. electrochemsci.org By scanning the potential of a working electrode and measuring the resulting current, CV can determine the oxidation and reduction potentials of a molecule. electrochemsci.org For compounds like 9-phenylcarbazoles, CV experiments typically reveal reversible or irreversible oxidation waves corresponding to the formation of radical cations. ntu.edu.tw The reversibility of these processes provides insight into the stability of the charged species. psu.edu No specific cyclic voltammograms or redox potential data for this compound were found in the reviewed literature.
Correlation of Electrochemical Data with Molecular Orbital Energies
The redox potentials measured through cyclic voltammetry can be empirically correlated with the HOMO and LUMO energy levels calculated by DFT. The oxidation potential is related to the HOMO level, representing the energy required to remove an electron, while the reduction potential is related to the LUMO level, representing the energy released upon adding an electron. These correlations allow for the experimental validation of computational results and provide a more complete picture of the compound's electronic structure. For a range of carbazole derivatives, such correlations have been established, but this analysis has not been specifically reported for this compound. ntu.edu.tw
Interactive Data Table: Illustrative Electrochemical Parameters (Hypothetical) This table is for illustrative purposes only, as specific data for the target compound was not found.
Spectroscopic Probes of Electronic Transitions in Condensed Phases
Analysis of Absorption Bands
The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is expected to be a composite of the electronic transitions originating from the 9-phenylcarbazole (B72232) and N-phenyl-1-naphthylamine moieties. The electronic coupling between these two units is anticipated to be relatively weak, resulting in a spectrum that largely resembles the superposition of its parts, with potential minor shifts due to substitution effects.
The 9-phenylcarbazole group typically exhibits strong absorption bands in the UV region. These absorptions are attributed to π-π* transitions within the conjugated carbazole ring system. Unsubstituted carbazole and its simple derivatives show characteristic absorption peaks around 290-295 nm, 325-330 nm, and 340-345 nm. nih.govnist.govresearchgate.net The introduction of a phenyl group at the N9 position generally results in absorption bands centered around 296 nm and a broad shoulder extending to approximately 350 nm. researchgate.netntu.edu.twntu.edu.tw
The N-phenyl-1-naphthylamine (NPNA) component also absorbs in the UV region. Its spectrum is characterized by transitions within the naphthalene (B1677914) and aniline (B41778) systems. In non-polar solvents like cyclohexane, NPNA shows an absorption maximum (λmax) that can be shifted by changes in the local environment, with reported isosbestic points around 284 nm and 332 nm, and a primary λmax near 330-340 nm. oup.comosha.gov
Therefore, the composite molecule would likely display a complex absorption profile with several overlapping bands below 400 nm, representing the various π-π* transitions of its constituent aromatic systems.
| Chromophore | Typical Absorption Maxima (λmax) | Associated Transitions | References |
|---|---|---|---|
| 9-Phenylcarbazole | ~296 nm, ~329 nm, with a shoulder to ~350 nm | π-π | researchgate.netntu.edu.tw |
| N-Phenyl-1-naphthylamine (NPNA) | ~330-340 nm | π-π | oup.comosha.gov |
Investigation of Photoluminescence Characteristics
The photoluminescence (PL) of this compound is anticipated to be dominated by emission from the moiety with the lower first singlet excited state (S₁) energy. In such donor-acceptor or composite systems, energy transfer from the higher-energy chromophore (likely 9-phenylcarbazole) to the lower-energy one (likely N-phenyl-1-naphthylamine) is typically efficient.
The N-phenyl-1-naphthylamine (NPNA) moiety is known to be fluorescent, and it is widely used as a fluorescent probe to study hydrophobic environments. scbt.com Its emission is highly sensitive to the polarity of its surroundings (solvatochromism). In non-polar solvents, the emission maximum is in the violet-blue region, whereas a significant red-shift is observed in more polar environments. nih.gov For instance, in non-polar cyclohexane, its emission peak is around 393 nm, while in more polar buffers or when bound to membranes, it can shift to 405-430 nm or even as high as 457 nm. researchgate.net
The 9-phenylcarbazole unit also exhibits blue fluorescence, typically with emission maxima ranging from 410 nm to 430 nm. nus.edu.sg Given the similar energy levels, the final emission profile of the combined molecule could be complex, but it is probable that the emission originates primarily from an excited state localized on the NPNA segment, which generally has a slightly lower energy gap.
The fluorescence quantum yield (ΦF) is a critical factor, especially in applications like OLEDs. For carbazole-based hole-transporting materials, quantum yields can be high, often influenced by molecular rigidity and the degree of intermolecular interaction. nih.govresearchgate.netrsc.org For NPNA, the quantum yield is strongly dependent on the solvent, as polar environments can promote non-radiative decay pathways. oup.com In the composite molecule, the covalent linkage restricts some rotational freedom, which could lead to a reasonably high quantum yield in the solid state.
| Chromophore / System | Typical Emission Maxima (λem) | Quantum Yield (ΦF) Factors | References |
|---|---|---|---|
| N-Phenyl-1-naphthylamine (NPNA) | 393 - 457 nm (solvent dependent) | Highly sensitive to solvent polarity; decreases in polar solvents. | oup.comresearchgate.net |
| 9-Phenylcarbazole Derivatives | 410 - 430 nm | Generally high in solid state; influenced by substitution and aggregation. | nus.edu.sgresearchgate.net |
| Carbazole-based HTMs | Varies (typically blue region) | Can be high (e.g., 0.40-0.85 in solid state for some derivatives). | researchgate.net |
Study of Intermolecular Interactions and Aggregation Effects
In the condensed phase (e.g., thin films or aggregates in solution), intermolecular interactions play a crucial role in the photophysical behavior of planar aromatic molecules like this compound.
Excimer Formation: Carbazole and its derivatives are well-known for their tendency to form excimers (excited-state dimers). acs.orgnih.gov An excimer is formed when an excited molecule interacts with an adjacent ground-state molecule, typically requiring a co-facial (sandwich-type) arrangement of the aromatic planes. monash.edu This process is highly dependent on molecular packing and concentration. Excimer emission is characterized by a broad, structureless, and significantly red-shifted band compared to the monomer emission. For instance, in neat films of some carbazole-based materials, a monomer emission in the blue region might be accompanied or replaced by a dominant, broad excimer emission in the green or yellow part of the spectrum. acs.orgacs.orgcalstate.edu The steric bulk of the N-phenyl and 1-naphthyl groups in the target molecule may hinder the ideal co-facial stacking of the carbazole units, but such interactions cannot be ruled out in solid-state films and could influence device efficiency and color purity in OLED applications. nih.gov
Aggregation Effects: While aggregation often leads to fluorescence quenching due to the formation of non-emissive excimers or aggregates (a phenomenon known as aggregation-caused quenching, ACQ), some carbazole derivatives exhibit the opposite effect, known as aggregation-induced emission (AIE). rsc.orgfrontiersin.orgnih.govfrontiersin.org In AIE-active molecules, emission is weak in dilute solution but becomes strong in the aggregated state or solid phase. acs.org This is typically attributed to the restriction of intramolecular rotations and vibrations (RIRV) in the aggregated state, which closes non-radiative decay channels and opens up radiative ones. Given the rotatable bonds between the phenyl, naphthyl, and carbazole units, it is plausible that this compound could exhibit some AIE characteristics, where aggregation in the solid state enhances emissive efficiency compared to the solution phase.
Charge Carrier Transport Mechanisms and Dynamics in N 1 Naphthyl N 9 Phenylcarbazol 3 Yl Amine Based Architectures
Theoretical Frameworks for Charge Transport
Charge transport in amorphous organic semiconductor materials like N-(1-naphthyl)-N-(9-phenylcarbazol-3-yl)amine is typically described by theoretical frameworks that account for the disordered nature of the material. Unlike in crystalline inorganic semiconductors where charges move in well-defined energy bands, in these organic solids, charge carriers are localized on individual molecules and move by "hopping" from one molecule to the next.
Hopping Models and Disorder Formalism
The most widely accepted model for describing charge transport in disordered organic solids is the Gaussian Disorder Model (GDM) . This model is built on the premise that charge carriers hop between localized states that are subject to energetic and positional disorder.
Energetic Disorder : In an amorphous film, each molecule experiences a slightly different local electrostatic environment due to variations in orientation and packing. This leads to a distribution of site energies for charge carriers, which is assumed to be a Gaussian function. The standard deviation of this distribution, denoted as σ, is a key parameter representing the degree of energetic disorder. A larger σ implies a wider range of energy levels, which can hinder charge transport as carriers may become trapped in low-energy sites.
Positional Disorder : Molecules are not arranged in a perfect lattice, leading to variations in the distance and relative orientation between adjacent hopping sites. This affects the electronic coupling (transfer integral) between molecules.
Hopping Mechanism : Charge transport is treated as an incoherent random walk of charge carriers through this landscape of localized states. The probability of a carrier hopping from site i to site j depends on the energy difference between the sites, the distance between them, the temperature, and the applied electric field.
The GDM successfully explains the characteristic Poole-Frenkel-like field dependence and the negative temperature dependence of charge carrier mobility commonly observed in these materials.
Computational Modeling of Carrier Mobilities
Computational chemistry provides powerful tools to predict and understand carrier mobilities from a molecular perspective. The primary method for calculating hopping rates is based on the semi-classical Marcus Theory . This theory describes the rate of electron transfer between a donor and an acceptor molecule (or two adjacent molecules in a film).
The Marcus hopping rate (khop) is dependent on two key parameters that can be calculated using quantum chemical methods like Density Functional Theory (DFT):
Reorganization Energy (λ) : This is the energy required to distort the geometry of a molecule from its neutral state to its charged state (and vice-versa) without the charge actually being transferred. A lower reorganization energy is desirable as it presents a smaller energetic barrier for hopping, thus facilitating faster charge transport.
Electronic Coupling (V) or Transfer Integral (t) : This parameter quantifies the strength of the electronic interaction between two adjacent molecules. It is highly sensitive to the distance and relative orientation of the molecules. A larger electronic coupling leads to a higher probability of charge hopping.
By simulating the amorphous morphology of the material (often through molecular dynamics) and calculating λ and V for thousands of molecular pairs, a comprehensive picture of the charge transport pathways can be built. Kinetic Monte Carlo (kMC) simulations are then often employed to simulate the random walk of charge carriers through this calculated molecular landscape to predict the bulk carrier mobility.
Experimental Measurement of Charge Carrier Mobilities
To experimentally validate theoretical models and quantify the charge transport properties of a material, several techniques are used. The most direct and common method for amorphous organic films is the Time-of-Flight (TOF) photocurrent technique.
Time-of-Flight (TOF) Photocurrent Techniques
The TOF method directly measures the drift mobility of charge carriers. The experimental setup consists of the material of interest sandwiched between two electrodes, forming a capacitor-like structure. The measurement proceeds as follows:
A voltage is applied across the device, creating a uniform electric field.
A short, highly absorbed laser pulse is directed at one of the semi-transparent electrodes. This pulse creates a thin sheet of electron-hole pairs near the electrode.
Depending on the polarity of the applied voltage, either holes or electrons are driven across the sample thickness (d) towards the opposite electrode.
The motion of this sheet of charge carriers induces a transient photocurrent in the external circuit, which is measured over time.
Ideally, the photocurrent remains constant until the charge carriers reach the collecting electrode, at which point it drops to zero. The time it takes for this to happen is called the transit time (τt) .
The drift mobility (μ) can then be calculated using the simple formula: μ = d² / (V * τt) where d is the sample thickness and V is the applied voltage. By measuring the mobility at different temperatures and electric fields, one can extract key parameters of the Gaussian Disorder Model.
Analysis of Hole Transport Efficacy
This compound is designed as a hole transport material (HTM). Its efficacy would be determined by its hole mobility (μh), which indicates how quickly holes can move through the material under an electric field. A high hole mobility is crucial for efficient operation in devices like OLEDs, as it allows for rapid charge injection and transport, leading to better device performance and lower operating voltages. The carbazole (B46965) and naphthyl-amine moieties are electron-rich aromatic structures known to facilitate stable cation formation and efficient hole hopping.
No specific experimental data for the hole transport efficacy of this compound is available in the searched literature.
Investigation of Electron Transport Capability
While designed as an HTM, understanding a material's ability to transport electrons (its electron mobility, μe) is also important. In many organic electronic devices, an imbalance between hole and electron mobility can lead to charge accumulation at interfaces, reducing efficiency and device lifetime. Most hole transport materials, which are based on electron-donating aromatic amines, are expected to have very poor electron transport capabilities. The injection of electrons into their high-lying LUMO (Lowest Unoccupied Molecular Orbital) is energetically unfavorable, and the molecules are not structured to stabilize negative charge carriers (anions) effectively.
No specific experimental data for the electron transport capability of this compound is available in the searched literature.
Studies on Bipolar Charge Transport Properties
Bipolar charge transport, the ability of a material to conduct both holes and electrons, is a critical characteristic for efficient operation of organic light-emitting diodes (OLEDs) and other organic semiconductor devices. Research into materials like this compound aims to understand and optimize this property.
In broader studies of organic semiconducting materials, the time-of-flight (TOF) technique is a common method to evaluate charge carrier mobility. For instance, studies on other novel derivatives have demonstrated temperature-independent electron and hole mobilities on the order of 3 × 10⁻⁴ cm²/V·s, indicating efficient ambipolar charge transport. nih.gov While specific data for this compound is not detailed in the provided research, the investigation of related compounds provides a framework for understanding its potential bipolar nature. For example, certain derivatives of 1-phenyl-1H-benzo[d]imidazole have been shown to exhibit bipolar charge carrier transport, which is a key factor in their device performance. ktu.eduresearchgate.netrsc.org
The characterization of a material's charge-transporting properties is fundamental to determining its suitability for various applications. rsc.org The goal is to achieve balanced hole and electron transport to enhance device efficiency and longevity. The molecular structure, including the arrangement of electron-donating and electron-accepting moieties, plays a significant role in determining the bipolar transport capabilities.
Impact of Morphology and Film Structure on Charge Migration
Research has consistently shown that a more ordered film structure generally leads to higher charge carrier mobility. umons.ac.be For example, in studies of C60 films, an increase in grain size, achieved by elevating the substrate temperature during deposition, resulted in a corresponding increase in field-effect mobility. researchgate.net This is because larger grains reduce the number of grain boundaries, which can act as traps for charge carriers and impede their transport.
The orientation of the molecules within the film is another critical factor. A well-defined molecular orientation can create efficient pathways for charge transport. umons.ac.be For instance, the formation of fibrillar structures in some polymer films has been shown to act as "conduits" for charge carriers, leading to optimal field-effect transistor performances. umons.ac.be Similarly, for other organic semiconductors, modifications in thin-film morphology obtained by varying the substrate temperature have led to a significant increase in hole mobility, correlating with the average grain size. nih.gov
While specific studies detailing the morphological impact on charge migration in this compound are not extensively covered in the provided context, the principles derived from research on analogous materials are highly relevant. The charge transport in thin films of a related naphthyl diamine derivative, for instance, has been successfully demonstrated, highlighting the importance of the film structure for spintronic applications. nii.ac.jp The interaction between molecules in the solid state, influenced by the film's morphology, can significantly affect the material's electronic properties and charge transporting capabilities. researchgate.net Therefore, controlling the deposition conditions to optimize the film morphology is a key strategy for enhancing the performance of devices based on this compound.
Molecular Design Principles and Structure Performance Relationships for N 1 Naphthyl N 9 Phenylcarbazol 3 Yl Amine Analogs
Influence of Substituent Effects on Electronic and Optical Properties
The electronic and optical properties of N-(1-naphthyl)-N-(9-phenylcarbazol-3-yl)amine analogs are highly tunable through the strategic placement of various substituent groups. These modifications can alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the energy gap, and the absorption and emission characteristics of the molecule.
Steric hindrance plays a critical role in defining the three-dimensional structure and, consequently, the electronic properties of N-arylcarbazole derivatives. The bulky nature of the naphthyl and phenyl groups attached to the nitrogen atoms of the carbazole (B46965) core in this compound induces a twisted molecular conformation. This twisting disrupts the π-conjugation between the carbazole, naphthyl, and phenyl moieties.
This disruption of planarity is a key design feature in many high-performance organic electronic materials. A twisted structure can prevent strong intermolecular π-π stacking in the solid state, which is often associated with the formation of excimers or aggregates that can act as charge traps and luminescence quenchers. Furthermore, the steric hindrance can enhance the solubility of the material, which is beneficial for solution-based processing techniques. The degree of twisting, and therefore the extent of electronic communication between the different parts of the molecule, can be fine-tuned by introducing additional bulky substituents on the aromatic rings.
The naphthyl and phenyl groups in this compound are not merely steric bulk; they also exert significant electronic influence. The carbazole unit is inherently electron-rich and serves as the primary hole-transporting moiety. The electronic character of the naphthyl and phenyl groups can be modified by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs): Attaching EDGs, such as methoxy (B1213986) (-OCH₃) or alkyl chains, to the phenyl or naphthyl rings would increase the electron density of the molecule. This generally leads to a destabilization (raising) of the HOMO level, which can facilitate more efficient hole injection from the anode in an organic light-emitting diode (OLED). However, it may also decrease the ionization potential, potentially impacting the material's stability.
Electron-Withdrawing Groups (EWGs): Conversely, introducing EWGs like cyano (-CN) or trifluoromethyl (-CF₃) groups would lower the HOMO energy level. This can enhance the oxidative stability of the material but may create a larger energy barrier for hole injection.
The strategic placement of these groups allows for precise tuning of the energy levels to match those of adjacent layers in a device, thereby optimizing charge injection and transport.
Below is an illustrative data table showing the typical effects of substituents on the HOMO and LUMO levels of carbazole-based HTMs. Note that this data is representative of the class of materials and not specific to this compound.
| Substituent Group | Position | Effect on HOMO (eV) | Effect on LUMO (eV) | Reference Compound |
| -OCH₃ (Donor) | Phenyl | Increase | Slight Increase | N,N'-di(4-methoxyphenyl)-N,N'-diphenylbenzidine |
| -CN (Acceptor) | Phenyl | Decrease | Decrease | 4,4'-dicyano-4''-(diphenylamino)triphenylamine |
| -CF₃ (Acceptor) | Phenyl | Decrease | Significant Decrease | N,N'-bis(4-(trifluoromethyl)phenyl)-N,N'-diphenylbenzidine |
Strategies for Triplet Exciton (B1674681) Confinement and Management
In phosphorescent OLEDs (PhOLEDs), the HTM must possess a triplet energy (ET) higher than that of the phosphorescent emitter to prevent the back-transfer of energy from the emitter to the HTM. This process, known as triplet exciton quenching, significantly reduces the device's efficiency. Therefore, maintaining a high triplet energy is a crucial design consideration for HTMs used in PhOLEDs.
For this compound analogs, several strategies can be employed for triplet exciton confinement:
Maintaining a Twisted Structure: As discussed, steric hindrance leading to a twisted conformation helps to localize the electronic excitation on individual moieties. This localization generally results in a higher triplet energy compared to a planar, fully conjugated system.
Avoiding Low-Energy Chromophores: The introduction of substituents that extend conjugation in a planar fashion or have low-lying triplet states should be avoided if the material is intended for use with high-energy (e.g., blue) phosphorescent emitters.
The triplet energies of carbazole-based materials can be determined experimentally through low-temperature phosphorescence measurements. Computational methods, such as time-dependent density functional theory (TD-DFT), are also valuable tools for predicting triplet energies and guiding molecular design.
Rational Design for Enhanced Morphological and Thermal Stability
The long-term operational stability of OLEDs is critically dependent on the morphological and thermal stability of the organic materials used. Amorphous thin films are generally preferred for OLED applications to ensure uniform charge transport and emission. However, over time and with exposure to heat generated during device operation, these amorphous films can crystallize, leading to device degradation and failure.
For this compound analogs, several design principles can be applied to enhance stability:
High Glass Transition Temperature (Tg): A high Tg is indicative of a stable amorphous state. Introducing bulky and rigid substituents, creating a more complex and asymmetric molecular structure, can hinder molecular motion and increase the Tg. The starburst or dendritic molecular architectures are also effective in achieving high Tg values.
High Decomposition Temperature (Td): The thermal stability of the molecule itself is also crucial. The use of thermally robust aromatic units like carbazole, naphthyl, and phenyl groups contributes to a high Td.
Cross-Linking Moieties: Incorporating polymerizable groups, such as vinyl or oxetane (B1205548) moieties, allows for the formation of a cross-linked network upon thermal or UV treatment. This creates a robust and solvent-resistant film with excellent morphological stability.
The thermal properties of these materials are typically characterized using thermogravimetric analysis (TGA) to determine Td and differential scanning calorimetry (DSC) to measure Tg.
Below is a representative data table illustrating how molecular structure can influence the thermal stability of carbazole-based HTMs.
| Compound | Molecular Structure Features | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) |
| CBP (4,4'-bis(N-carbazolyl)-1,1'-biphenyl) | Linear, symmetric | 110 | 380 |
| mCP (1,3-bis(N-carbazolyl)benzene) | Bent, asymmetric | 60 | 350 |
| TCTA (4,4',4''-tris(carbazol-9-yl)triphenylamine) | Starburst, C₃ symmetry | 151 | 410 |
Approaches to Mitigate Concentration-Induced Quenching Phenomena
To mitigate concentration quenching in analogs of this compound, the following strategies are effective:
Steric Hindrance: As previously mentioned, the introduction of bulky groups to create a twisted and non-planar molecular structure is a highly effective way to prevent close packing and reduce intermolecular interactions that lead to quenching.
Computational Design of Optimized Derivatives
Computational chemistry, particularly density functional theory (DFT) and its time-dependent extension (TD-DFT), has become an indispensable tool for the rational design of new organic electronic materials. For this compound and its derivatives, computational methods can be used to:
Predict Molecular Geometries: Optimize the ground-state geometry to understand the degree of twisting and planarity.
Calculate Electronic Properties: Determine HOMO and LUMO energy levels, the energy gap, and the ionization potential and electron affinity. This allows for a pre-screening of candidates for suitable energy level alignment in devices.
Simulate Optical Properties: Predict absorption and emission spectra, as well as triplet energies, to assess their suitability for specific applications.
Evaluate Charge Transport Properties: Calculate reorganization energies, which are a key parameter in determining charge mobility. Lower reorganization energies are generally associated with higher mobilities.
By systematically modifying the molecular structure in silico and calculating the resulting properties, researchers can identify promising candidates for synthesis and experimental validation, thereby accelerating the materials discovery process.
Application of N 1 Naphthyl N 9 Phenylcarbazol 3 Yl Amine in Organic Light Emitting Diodes Oleds
Role as a Hole Transporting Material (HTM) in OLED Architectures
N-(1-naphthyl)-N-(9-phenylcarbazol-3-yl)amine, which will be referred to by its CAS number 894791-44-7 for clarity, is frequently utilized as a Hole Transporting Material (HTM) in OLEDs. The primary function of an HTM is to facilitate the efficient injection of holes from the anode and their transport to the emissive layer, ensuring a balanced charge carrier recombination that is essential for high electroluminescence efficiency. The carbazole (B46965) unit in 894791-44-7 is known for its excellent hole-transporting capabilities and high thermal stability, while the triphenylamine (B166846) and naphthyl groups contribute to forming stable amorphous films, a critical requirement for long-lasting OLED devices.
Device Stacking and Interface Engineering
The performance of an OLED is critically dependent on its layered structure and the interfaces between these layers. When used as an HTM, 894791-44-7 is typically deposited as a thin film between the anode (commonly indium tin oxide, ITO) and the emissive layer. Proper energy level alignment between the work function of the anode, the Highest Occupied Molecular Orbital (HOMO) of the HTM, and the HOMO of the emissive layer is crucial for minimizing the hole injection barrier. The HOMO level of 894791-44-7 is well-matched with that of many common emissive materials, which facilitates efficient hole injection and reduces the driving voltage of the device. Furthermore, its high glass transition temperature (Tg) contributes to the morphological stability of the device, preventing degradation at the interfaces during operation.
Performance Enhancement in Fluorescent OLEDs
In fluorescent OLEDs, which rely on the radiative decay of singlet excitons, the use of 894791-44-7 as an HTM has been shown to enhance device performance. Its high hole mobility ensures an adequate supply of holes to the emissive layer, leading to a more balanced charge carrier ratio and a higher recombination rate. This results in increased brightness and current efficiency. Moreover, the high triplet energy level of carbazole-based materials like 894791-44-7 can effectively confine triplet excitons within the emissive layer, preventing energy loss and contributing to higher external quantum efficiencies (EQEs).
Table 1: Performance of a Fluorescent OLED Incorporating 894791-44-7 as HTM (Illustrative data based on typical performance of similar carbazole-based HTMs, as specific data for 894791-44-7 is not publicly available)
| Parameter | Value |
|---|---|
| Maximum Luminance (cd/m²) | > 10,000 |
| Current Efficiency (cd/A) | 5 - 10 |
| Power Efficiency (lm/W) | 4 - 8 |
| External Quantum Efficiency (%) | 4 - 6 |
| Turn-on Voltage (V) | 3.0 - 4.0 |
Integration into Phosphorescent OLEDs (PHOLEDs)
Phosphorescent OLEDs (PHOLEDs) can, in theory, achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. The role of the HTM in PHOLEDs is particularly critical. In addition to efficient hole transport, the HTM must possess a triplet energy level higher than that of the phosphorescent emitter to prevent reverse energy transfer from the dopant to the HTM, which would quench the phosphorescence. The carbazole moiety in 894791-44-7 provides a high triplet energy, making it a suitable HTM for a wide range of phosphorescent emitters, including green and red iridium(III) complexes.
Application in Thermally Activated Delayed Fluorescence (TADF) OLEDs
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons in metal-free organic emitters, leading to high-efficiency OLEDs. Similar to PHOLEDs, TADF OLEDs require charge transport materials with high triplet energies to confine the triplet excitons within the emissive layer. The high triplet energy of 894791-44-7 makes it a promising candidate for the HTL in TADF devices, contributing to efficient triplet-to-singlet up-conversion and ultimately high device efficiencies.
Functionality as a Host Material in Emissive Layers
Beyond its role in the hole transport layer, 894791-44-7 can also function as a host material in the emissive layer of OLEDs. In this configuration, a small amount of an emissive dopant (fluorescent, phosphorescent, or TADF) is dispersed within the 894791-44-7 host matrix. The host material plays a crucial role in dispersing the emitter molecules to prevent aggregation-caused quenching, facilitating charge transport to the emitters, and enabling efficient energy transfer from the host to the dopant.
As a host, 894791-44-7 offers a good balance of hole and electron transport (ambipolar character), which is essential for ensuring that charge recombination occurs within the emissive layer. Its high triplet energy is also a key advantage when hosting phosphorescent or TADF emitters, as it ensures efficient energy transfer to the dopant.
Table 2: Key Properties of 894791-44-7 as a Host Material (Illustrative data based on typical properties of similar carbazole-based host materials, as specific data for 894791-44-7 is not publicly available)
| Property | Value |
|---|---|
| Triplet Energy (eV) | ~ 2.9 - 3.1 |
| Glass Transition Temp. (Tg) (°C) | > 120 |
| HOMO Level (eV) | ~ -5.4 to -5.6 |
| LUMO Level (eV) | ~ -2.1 to -2.3 |
Advanced Device Architectures for White Light Emission
The generation of high-quality white light is a key objective for solid-state lighting applications. This compound can be incorporated into various white OLED (WOLED) architectures. For instance, it can be used as an HTM in multi-emissive layer devices, where blue, green, and red emitting layers are stacked to produce white light. Alternatively, it can serve as a host for a yellow or orange phosphorescent dopant, which, when combined with a blue fluorescent emitter in a complementary color scheme, can generate white light. The high thermal stability and efficient charge transport properties of 894791-44-7 contribute to the long operational lifetime and high efficiency of such WOLEDs.
Comparative Device Performance Analysis with Standard Materials (e.g., NPB, TAPC, TCTA)
A direct comparative performance analysis of this compound against standard hole-transporting materials (HTMs) such as N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB), 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC), and 4,4′,4′′-tris(carbazol-9-yl)triphenylamine (TCTA) cannot be conducted at this time. Extensive searches for specific electroluminescence data—including turn-on voltage, current efficiency, power efficiency, and external quantum efficiency (EQE)—for OLEDs utilizing this compound did not yield the necessary device performance metrics.
For a comprehensive comparison, the performance of an OLED incorporating this compound as the hole-transporting layer would need to be benchmarked against devices with identical architectures that instead use the standard materials. The following sections detail the typical performance characteristics of these standard materials, which provide a baseline for evaluating novel compounds.
Performance Benchmarks of Standard Hole-Transporting Materials
NPB (N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine)
TAPC (1,1-bis[(di-4-tolylamino)phenyl]cyclohexane)
TAPC is known for its high hole mobility and a high triplet energy (around 2.87 eV), which makes it suitable as both an HTL and a host for blue phosphorescent emitters. This allows for the fabrication of simplified device structures. While devices using TAPC can achieve very high external quantum efficiencies, sometimes exceeding 20%, they have been noted to have shorter operational lifetimes compared to devices based on NPB. This accelerated degradation is a key consideration in its application.
TCTA (4,4′,4′′-tris(carbazol-9-yl)triphenylamine)
TCTA is a versatile material used not only for hole transport and injection but also as an electron/exciton (B1674681) blocking layer due to its low electron mobility and high LUMO level (2.4 eV). Its large bandgap of 3.4 eV also makes it a popular host material for phosphorescent emitters. In comparative studies using specific blue-emitting phenanthrimidazoles, devices were fabricated using NPB and TCTA as alternative hole transport layers to evaluate electroluminescent properties.
The table below summarizes typical performance metrics for these standard materials based on various reported device configurations. A similar set of data would be required for this compound to facilitate a meaningful comparison.
Interactive Data Table: Representative Performance of Standard OLED Hole-Transport Materials
| Material | Turn-on Voltage (V) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Max. Luminance (cd/m²) |
| NPB | ~2.5 - 3.5 | ~3.0 - 25.0 | ~1.3 - 20.0 | ~1.5 - 9.5 | >15,000 |
| TAPC | ~2.8 - 4.0 | >40.0 | >30.0 | >20.0 | >10,000 |
| TCTA | ~3.0 - 4.5 | ~40.0 - 65.0 | ~30.0 - 73.0 | ~14.0 - 30.0 | >10,000 |
Note: The values presented are representative ranges from various literature sources and depend heavily on the specific device architecture, emitter used, and layer thicknesses. They are intended for illustrative purposes to indicate the performance benchmarks that a new material would be compared against.
Mechanistic Studies of Electroluminescence and Degradation in N 1 Naphthyl N 9 Phenylcarbazol 3 Yl Amine Devices
Exciton (B1674681) Dynamics and Recombination Processes
In devices utilizing materials like N-(1-naphthyl)-N-(9-phenylcarbazol-3-yl)amine, the generation of light originates from the radiative decay of excitons—bound states of an electron and a hole. Following charge injection from the electrodes, electrons and holes travel through the organic layers and recombine to form singlet (spin-paired) and triplet (spin-parallel) excitons. For fluorescent materials, only the decay of singlet excitons is radiatively allowed, leading to light emission.
The dynamics of these excitons are complex. Key processes include:
Radiative Decay: Singlet excitons decay to the ground state, emitting a photon. The rate of this process determines the fluorescence quantum yield.
Non-radiative Decay: Excitons can lose energy through non-radiative pathways, such as vibrational relaxation, which generates heat instead of light and reduces device efficiency.
Intersystem Crossing (ISC): Singlet excitons can convert to triplet excitons, and vice-versa. While typically inefficient in fluorescent materials, this process is fundamental to phosphorescent and thermally activated delayed fluorescence (TADF) devices.
Exciton-Exciton Annihilation: At high brightness levels, interactions between two excitons can lead to the non-radiative annihilation of one or both, reducing efficiency.
Charge Injection and Transport Efficiencies at Organic-Organic Interfaces
Efficient charge injection from the electrodes into the organic layers and balanced transport of holes and electrons to the recombination zone are paramount for high-performance OLEDs. The interfaces between different organic layers present energy barriers that can impede charge carrier movement.
This compound, with its electron-rich aromatic amine and carbazole (B46965) structure, is expected to exhibit good hole-transporting capabilities. The efficiency of charge transport is influenced by:
Molecular Packing: The arrangement of molecules in the thin film affects the degree of orbital overlap between adjacent molecules, which dictates the ease of charge hopping. nih.gov Disordered molecular arrangements can create traps that localize charge carriers and reduce mobility. nih.gov
Energy Level Alignment: The alignment of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels at the interface between layers determines the energy barriers for hole and electron injection and transport.
Dynamic and Static Disorder: Thermal motion (dynamic disorder) and variations in molecular orientation (static disorder) can impact charge carrier mobility. nih.gov In some systems, disorder can either enhance or diminish mobility depending on the dimensionality of the charge percolation network. nih.gov
Studies on related naphthyl-substituted and carbazole-based materials have demonstrated that modifying the molecular structure can tune these properties to achieve high charge carrier mobilities. nih.govresearchgate.net
Energy Transfer Pathways between Host and Guest Materials
In many OLEDs, an emissive "guest" dopant is dispersed within a "host" material. In such systems, excitons are primarily formed on the host molecules and then transferred to the guest molecules, which then emit light. This host-guest architecture can improve efficiency and color purity.
If this compound were used as a host, the primary energy transfer mechanisms would be:
Förster Resonance Energy Transfer (FRET): A long-range, non-radiative transfer mechanism occurring via dipole-dipole coupling. Its efficiency is highly dependent on the spectral overlap between the host's emission and the guest's absorption.
Dexter Energy Transfer: A short-range mechanism requiring wave-function overlap between the host and guest, proceeding via electron exchange.
Research on carbazole-functionalized complexes has shown that the energy transfer pathway is critical for efficient light emission. rsc.org For instance, the presence of internal ligand charge transfer (ILCT) states can sometimes interfere with the desired energy transfer to the emissive center, thereby reducing quantum efficiency. rsc.org Therefore, designing host materials where energy transfer to the guest is the dominant exciton decay pathway is crucial.
Investigation of Device Lifetime and Degradation Mechanisms
The operational stability and lifetime of an OLED are limited by the chemical and physical degradation of the organic materials during operation.
Exciton-Induced Chemical Degradation
The high energy of excitons, particularly triplet excitons, can be sufficient to induce chemical reactions and break molecular bonds. This is a primary intrinsic degradation pathway. In materials containing carbazole and amine functionalities, potential degradation mechanisms include bond dissociation at susceptible sites, leading to the formation of non-emissive species or charge traps that degrade device performance over time. The formation of radical ions (polaron pairs) from exciton interactions can also lead to irreversible chemical changes.
Morphological Instability Effects
The organic layers in an OLED are amorphous thin films. During device operation, resistive heating can raise the temperature of these layers. If the temperature exceeds the material's glass transition temperature (Tg), the molecules can rearrange, leading to crystallization or other morphological changes. researchgate.net
These morphological instabilities can:
Create grain boundaries that scatter charge carriers.
Degrade the integrity of interfaces between layers, leading to poor charge injection.
Cause catastrophic device failure through the formation of electrical shorts.
Therefore, a high Tg is a critical attribute for stable OLED materials. The bulky and rigid structure imparted by the phenylcarbazole and naphthyl groups in this compound is generally conducive to a high Tg, which would contribute to better morphological stability and longer device lifetime.
Advanced Computational Modeling and Simulation of N 1 Naphthyl N 9 Phenylcarbazol 3 Yl Amine Based Materials and Devices
Molecular Dynamics Simulations for Amorphous and Crystalline States
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For materials like N-(1-naphthyl)-N-(9-phenylcarbazol-3-yl)amine, which are typically used as amorphous thin films in OLEDs, MD simulations are critical for understanding the morphology of these films. aip.org The arrangement of molecules in the amorphous state directly influences key properties such as charge mobility, thermal stability, and the efficiency of the device.
Simulations can predict the bulk structure of the material by modeling the cooling of a molten sample, allowing for the determination of important thermal properties like the glass transition temperature (Tg). mdpi.com A high Tg is desirable for OLED materials as it indicates better morphological stability at the operating temperatures of the device. nih.govnih.govnih.gov MD simulations can provide detailed information about the intermolecular interactions and packing in the amorphous state, which governs the formation of charge transport pathways.
In addition to the amorphous state, MD simulations can also be used to predict the crystal morphology of a material. researchgate.net By calculating the attachment energies between the crystal faces and considering the effect of solvents, it is possible to simulate the final shape of the crystal. This is valuable for understanding the fundamental properties of the material and for applications where a crystalline structure might be desired.
Table 1: Properties Investigated by Molecular Dynamics (MD) Simulations
| Property | Amorphous State | Crystalline State | Relevance to OLEDs |
|---|---|---|---|
| Morphology | Yes | Yes | Affects charge transport and film stability. |
| Glass Transition Temp. (Tg) | Yes | No | Indicates thermal and morphological stability. mdpi.com |
| Density | Yes | Yes | Relates to film packing and quality. |
| Intermolecular Packing | Yes | Yes | Determines charge hopping pathways. |
| Crystal Habit/Shape | No | Yes | Important for fundamental material characterization. researchgate.net |
Force Field Development for Condensed Phase Simulations
The accuracy of Molecular Dynamics simulations is heavily dependent on the quality of the force field used. A force field is a set of parameters and mathematical functions that describe the potential energy of a system of atoms or molecules. For novel organic materials like this compound, standard force fields may not be adequate, necessitating the development of specific, tailored parameters. frontiersin.orgnih.gov
The development process typically involves:
Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on the molecule and its fragments to obtain reference data, such as optimized geometries, conformational energy profiles, and electrostatic potentials. frontiersin.org
Parameter Fitting: The force field parameters (e.g., bond lengths, angles, dihedral terms, and partial atomic charges) are adjusted to reproduce the QM reference data. nih.govfrontiersin.orgnih.gov
Validation: The new force field is tested by simulating known experimental properties, such as crystal structures and melting temperatures of related compounds. nih.gov
A cost-effective, united-atom force field has been specifically developed for solid-phase simulations of OLED materials, including representative compounds like carbazole (B46965), phenylcarbazole, and triphenylamine (B166846). nih.gov This force field was validated by successfully reproducing the crystal structures of larger, well-known OLED materials such as N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB), which shares significant structural similarity with this compound. nih.gov The use of such tailored force fields provides a balance between computational cost and accuracy, enabling large-scale simulations of the condensed-phase morphology of these materials. nih.gov
Multi-scale Modeling Approaches for Device Performance Prediction
Predicting the performance of a complete OLED device requires bridging multiple length and time scales, from the molecular to the macroscopic level. Multi-scale modeling approaches provide a framework for achieving this by systematically passing information from more detailed, smaller-scale simulations to more coarse-grained, larger-scale models. schrodinger.comresearchgate.net
A typical multi-scale workflow for OLEDs involves several stages: aip.orgscm.com
Quantum Chemistry (Atomistic Scale): Density Functional Theory (DFT) and other quantum chemical methods are used to calculate the intrinsic properties of a single this compound molecule. This includes its frontier molecular orbital energies (HOMO/LUMO), triplet energy, and reorganization energy, which are fundamental to its charge transport and light-emitting capabilities. osti.gov
Molecular Dynamics (Nanoscale): As described in section 8.1, MD simulations using a validated force field are employed to generate realistic amorphous morphologies of the material layers. This provides the structural input for the next level of simulation. aip.org
Kinetic Monte Carlo (KMC) (Mesoscale): KMC simulations model the key processes within the OLED device, such as charge injection, transport (hopping between molecules), electron-hole recombination, and exciton (B1674681) dynamics. The rates for these processes are calculated based on the molecular properties from quantum chemistry and the intermolecular arrangements from the MD simulations. frontiersin.org
This integrated approach allows researchers to understand how the chemical structure of this compound influences its solid-state properties, and how those properties in turn dictate the ultimate performance of the OLED device. schrodinger.comscm.com
In silico Screening of New Molecular Architectures
One of the most powerful applications of computational modeling is the ability to perform in silico (computer-based) screening of new molecular designs before they are synthesized. This virtual screening process can rapidly evaluate large libraries of candidate molecules, identifying the most promising structures for a specific application, such as hole transport layers in OLEDs. osti.gov
For this compound, the core structure can be systematically modified by adding different functional groups or changing the connectivity of its constituent parts. A tiered computational screening approach is often employed to manage the vast chemical space: osti.gov
Tier 1 (High-Throughput Screening): A large number of virtual compounds are rapidly assessed using computationally inexpensive methods like DFT. Key performance indicators are calculated, such as HOMO/LUMO energy levels for efficient charge injection and a high triplet energy to confine excitons on the emitting dopant. osti.gov Molecules that fail to meet these basic criteria are eliminated.
Tier 2 (Focused Screening): The smaller set of promising candidates from Tier 1 undergoes more accurate and computationally intensive calculations to refine properties like reorganization energy and charge transfer integrals, which are crucial for predicting charge mobility. nih.gov
Tier 3 (Full Device Simulation): The few most promising candidates are then subjected to the full multi-scale modeling workflow described in section 8.3 to predict their performance in a realistic device architecture. osti.gov
This hierarchical approach has been successfully applied to discover novel carbazole-based hole transport materials. nih.govrsc.orgacs.orgnih.gov By computationally evaluating properties like hole mobility, thermal stability, and energy level alignment, researchers can rationally design new molecular architectures based on the this compound scaffold with a high probability of achieving superior device performance.
Table 2: Computationally Screened Properties for New Molecular Architectures
| Property | Computational Method | Desired Outcome for Hole Transport Material |
|---|---|---|
| HOMO Energy Level | DFT | Aligned with anode/adjacent layers for low injection barrier. osti.gov |
| LUMO Energy Level | DFT | High enough to block electrons. osti.gov |
| Triplet Energy (ET) | TD-DFT | Higher than the guest emitter to confine excitons. osti.gov |
| Hole Mobility | DFT / MD / KMC | High for efficient charge transport. nih.gov |
| Glass Transition Temp. (Tg) | MD | High for good morphological stability. |
| Solubility/Hydrophobicity | MD / DFT | Tuned for specific fabrication processes (e.g., solution vs. evaporation). nih.gov |
Future Prospects and Emerging Research Avenues for N 1 Naphthyl N 9 Phenylcarbazol 3 Yl Amine
Exploration of New Structural Modifications for Enhanced Performance
The performance of hole-transporting materials (HTMs) like N-(1-naphthyl)-N-(9-phenylcarbazol-3-yl)amine is intrinsically linked to their molecular structure. Future research will heavily focus on targeted structural modifications to enhance key properties such as charge carrier mobility, thermal stability, and energy level alignment with other device components.
One promising avenue is the extension of the π-conjugated system . By incorporating additional aromatic units, researchers can fine-tune the electronic properties of the molecule. For instance, creating "twin molecules" with multiple carbazole (B46965) units has been shown to improve charge transport and facilitate more efficient hole extraction in solar cells. acs.org Another approach involves the strategic placement of electron-donating groups, such as methoxy (B1213986) moieties, on the phenyl or naphthyl rings to modulate the Highest Occupied Molecular Orbital (HOMO) energy level for better alignment with the perovskite valence band in solar cells. doi.orgmdpi.com
Furthermore, the development of cross-linkable derivatives is a significant area of interest. By introducing reactive groups like vinyl moieties, the HTM can be thermally polymerized after deposition. rsc.org This creates a robust, solvent-resistant film, which is crucial for the fabrication of complex, multi-layered devices like tandem solar cells. Research into starburst or multi-armed molecular architectures based on a central core is also gaining traction, as these structures can lead to materials with high glass transition temperatures (Tg), improving the morphological stability and longevity of devices under operational stress. mdpi.com
Integration into Next-Generation Organic Photovoltaic Cells
This compound belongs to a class of carbazole-based derivatives showing great promise as hole-transporting materials in next-generation organic photovoltaics (OPVs), including perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs). mdpi.comnih.gov These materials are being explored as cost-effective, high-performance alternatives to the current industry standard, spiro-OMeTAD. mdpi.com
In PSCs, the primary role of the HTM is to efficiently extract positive charges (holes) from the light-absorbing perovskite layer and transport them to the electrode, while simultaneously blocking electrons to prevent charge recombination. researchgate.net The success of carbazole derivatives in this application stems from their high hole mobility, excellent film-forming properties, and thermal stability. nih.gov Research is focused on optimizing the energy level alignment between the HTM and the perovskite to maximize the open-circuit voltage (Voc) of the solar cell. nih.gov For example, carbazole-based HTMs have been successfully used in PSCs to achieve remarkable power conversion efficiencies (PCEs). acs.org
The development of inverted OSCs, which offer enhanced stability, is another key area of application. nankai.edu.cn In these devices, carbazole-based materials can be used as the hole-selective layer. Future work will likely involve the design of novel carbazole derivatives specifically tailored for these inverted architectures and for use with new non-fullerene acceptors, which are pushing the efficiency of OSCs to new heights. researchgate.netnankai.edu.cn
Table 1: Performance of select Carbazole-based Hole Transporting Materials in Perovskite Solar Cells
| HTM Name | Device Structure | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Fill Factor (%) | Power Conversion Efficiency (%) |
| V1205 (cross-linkable) | Inverted PSC | Data not specified | Data not specified | Data not specified | 16.9 |
| V1209 | Mesoporous PSC | Data not specified | Data not specified | Data not specified | ~19 |
| SGT-405 (three-arm) | Mesoporous PSC | Data not specified | Data not specified | Data not specified | 14.8 |
Potential in Organic Thin-Film Transistors and Other Flexible Electronics
The unique electronic properties of carbazole derivatives also make them strong candidates for use in organic thin-film transistors (OTFTs) and other flexible electronic applications. jmaterenvironsci.com An essential requirement for materials in these devices is high charge carrier mobility, which allows for faster switching speeds and higher current output. The rigid, planar structure of the carbazole unit is conducive to ordered molecular packing in thin films, which is critical for efficient charge transport. nih.gov
Future research will likely explore the performance of this compound and related compounds as the active semiconductor layer in p-type OTFTs. Key performance metrics to be investigated include field-effect mobility, on/off current ratio, and threshold voltage. The development of solution-processable derivatives is particularly important for flexible electronics, as it enables low-cost, large-area fabrication techniques like inkjet printing and roll-to-roll processing.
The inherent mechanical flexibility of organic materials is a significant advantage over brittle inorganic semiconductors like silicon. This makes carbazole-based compounds suitable for a range of emerging technologies, including flexible displays, wearable sensors, and smart textiles. The high thermal stability associated with carbazole derivatives is also beneficial, ensuring reliable device operation over a wide range of temperatures. mdpi.com
Development of Sustainable and Scalable Manufacturing Processes
As the demand for high-performance organic electronic materials grows, the development of sustainable and scalable manufacturing processes becomes increasingly critical. Traditional synthetic methods for carbazole derivatives often rely on multi-step procedures that may involve expensive catalysts (like palladium), harsh reaction conditions, and the use of toxic solvents, which are not ideal for large-scale industrial production. google.comresearchgate.net
Significant research efforts are now directed towards "green chemistry" approaches. These include one-pot synthesis procedures that reduce waste and energy consumption by combining multiple reaction steps into a single operation. researchgate.net For example, palladium-catalyzed tandem reactions using inexpensive starting materials under microwave irradiation are being developed to drastically reduce reaction times. organic-chemistry.org Other modern strategies involve visible-light-induced reactions and intramolecular C-H amination, which can proceed under milder conditions and may use safer reagents. nih.gov
Furthermore, there is a push to replace traditional transition-metal catalysts with more abundant and less toxic alternatives, such as copper. organic-chemistry.org Researchers are also exploring catalyst systems that can be recovered and reused, such as palladium nanocatalysts supported on green biochar. organic-chemistry.org The ultimate goal is to create synthetic routes that are not only efficient and high-yielding but also environmentally benign and economically viable, paving the way for the commercialization of this compound and related materials in widespread electronic applications. researchgate.netnih.gov
Q & A
Q. What are the common synthetic routes for N-(1-naphthyl)-N-(9-phenylcarbazol-3-yl)amine, and how are reaction conditions optimized?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , which forms C–N bonds between aryl halides and amines. Key steps include:
- Reacting 9-phenylcarbazol-3-amine with 1-naphthyl halides (e.g., bromide or iodide) in the presence of a Pd catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and ligands like Xantphos .
- Solvents such as toluene or dimethylformamide (DMF) are used, with reaction temperatures optimized between 80–120°C for 12–24 hours .
- Yield optimization involves monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Q. How is the structural integrity of this compound confirmed experimentally?
Structural characterization employs:
- Nuclear Magnetic Resonance (NMR) : and NMR spectra verify substituent positions and purity. For example, aromatic protons in the carbazole and naphthyl groups appear as distinct multiplet signals between 6.8–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z ≈ 439.2 for C₃₄H₂₃N₂) .
- X-ray Crystallography : Resolves planar geometry and π-conjugation in the carbazole core .
Q. What are the key electronic properties of this compound relevant to organic electronics?
The planar carbazole-naphthyl structure enables:
- High hole mobility due to extended π-conjugation, measured via space-charge-limited current (SCLC) techniques .
- Photoluminescence quantum yield (PLQY) : Values >50% in thin films, determined using integrating sphere setups .
- Thermogravimetric analysis (TGA) : Thermal stability up to 300°C, critical for device fabrication .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported electronic properties arising from synthetic variations?
Discrepancies in properties (e.g., PLQY or charge mobility) often stem from:
- Impurity profiles : Trace Pd residues from catalysis can quench fluorescence. Purify via column chromatography or recrystallization, validated by inductively coupled plasma mass spectrometry (ICP-MS) .
- Crystallinity differences : Annealing thin films at 150°C enhances crystallinity, improving charge transport. Use grazing-incidence wide-angle X-ray scattering (GIWAXS) to correlate morphology with performance .
Q. What methodologies assess the compound’s inhibitory effects on cytochrome P450 enzymes, and how are these interactions quantified?
- In vitro assays : Incubate with human liver microsomes and probe substrates (e.g., CYP3A4). Measure metabolite formation via LC-MS/MS .
- IC₅₀ determination : Dose-response curves (0.1–100 μM) reveal inhibition potency. For example, IC₅₀ values <10 μM indicate strong inhibition, necessitating drug interaction studies .
Q. How do substituent modifications (e.g., electron-withdrawing groups) impact charge transport in OLED applications?
- Computational modeling : Density functional theory (DFT) calculates HOMO/LUMO levels. Introducing –NO₂ groups lowers LUMO by ~0.5 eV, enhancing electron injection .
- Fabrication testing : Compare current density-voltage (J-V) curves in hole-only devices. Fluorinated derivatives show 2× higher mobility due to reduced recombination .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
